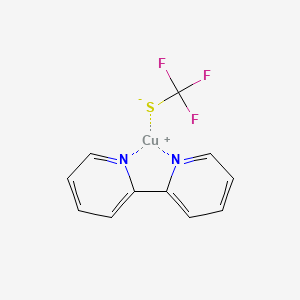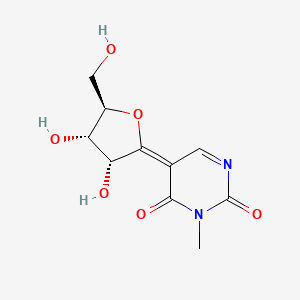
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is a chemical compound belonging to the purine family. It is structurally related to other well-known purines such as caffeine and theobromine. This compound is characterized by its unique molecular structure, which includes a purine ring system substituted with methyl and propyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- typically involves the alkylation of a purine precursor. One common method includes the reaction of 1,3-dimethylxanthine with propyl iodide under basic conditions to introduce the propyl group at the 7-position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl and propyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropurines, and various substituted purine derivatives.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP can modulate various signaling pathways, resulting in diverse biological effects.
Comparison with Similar Compounds
Caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-): Known for its stimulant effects.
Theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-): Found in chocolate, with mild stimulant properties.
Theophylline (1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-): Used in medicine for its bronchodilator effects.
Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purines
Properties
Molecular Formula |
C10H15N4O2+ |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1,3-dimethyl-7-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6-7H,4-5H2,1-3H3/q+1 |
InChI Key |
XMCMSLPRLJVFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)
![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)
![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)

![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)


![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)
